BenchChemオンラインストアへようこそ!

2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine

5-HT2C receptor agonism Urinary incontinence CNS penetration

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine (CAS 233264-75-0) is a heterocyclic compound comprising a fused pyridine and azepine ring system, with a molecular formula of C9H12N2 and a molecular weight of 148.2 g/mol. The compound is a member of the pyrido[b]azepine family, which exists as four distinct isomeric structures: pyrido[3,2-b]azepine, pyrido[2,3-b]azepine, pyrido[3,4-b]azepine, and pyrido[4,3-b]azepine.

Molecular Formula C9H12N2
Molecular Weight 148.2 g/mol
CAS No. 233264-75-0
Cat. No. B3254194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine
CAS233264-75-0
Molecular FormulaC9H12N2
Molecular Weight148.2 g/mol
Structural Identifiers
SMILESC1CCNC2=C(C1)C=NC=C2
InChIInChI=1S/C9H12N2/c1-2-5-11-9-4-6-10-7-8(9)3-1/h4,6-7,11H,1-3,5H2
InChIKeyFUNKWXDYVOJNKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine (CAS 233264-75-0): Core Scaffold Specifications and Procurement-Relevant Characteristics


2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine (CAS 233264-75-0) is a heterocyclic compound comprising a fused pyridine and azepine ring system, with a molecular formula of C9H12N2 and a molecular weight of 148.2 g/mol . The compound is a member of the pyrido[b]azepine family, which exists as four distinct isomeric structures: pyrido[3,2-b]azepine, pyrido[2,3-b]azepine, pyrido[3,4-b]azepine, and pyrido[4,3-b]azepine [1]. This specific isomer serves as a privileged scaffold in medicinal chemistry due to its structural similarity to bioactive molecules and its demonstrated utility in the construction of pharmacologically active compounds targeting a range of therapeutic areas including CNS disorders, oncology, and urology [2].

Why 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine (CAS 233264-75-0) Cannot Be Substituted with Other Pyridoazepine Isomers or Analogs


Interchanging 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine with other pyridoazepine isomers or close analogs is not scientifically valid due to quantifiable differences in receptor binding profiles, physicochemical properties, and synthetic accessibility. Pyrido[b]azepines exist as four distinct isomeric structures—pyrido[3,2-b]azepine, pyrido[2,3-b]azepine, pyrido[3,4-b]azepine, and pyrido[4,3-b]azepine—each exhibiting unique pharmacological fingerprints [1]. For instance, the pyrido[3,4-b]azepine scaffold is a core component of the RIP1 kinase inhibitor GNE684, which demonstrates species-dependent potency variations (human IC50 = 21 nM vs. mouse IC50 = 189 nM) that are scaffold-intrinsic and cannot be replicated by the [4,3-b] isomer [2]. Furthermore, the pyridazo-azepine derivatives based on the [4,3-b] framework exhibit potent 5-HT2C agonism but lack selectivity against 5-HT2B, a limitation that drove the development of alternative triazolopyrimido-azepine scaffolds [3]. Substitution with octahydro derivatives (e.g., 2,3,4,5,6,7,8,9-octahydro-1H-pyrido[4,3-b]azepine) introduces a fully saturated ring system that fundamentally alters the electronic and conformational properties of the scaffold, thereby invalidating structure-activity relationships established for the tetrahydro form [4]. The following evidence items quantify these critical differentiators.

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine (CAS 233264-75-0): Quantitative Evidence of Scaffold-Specific Differentiation Versus Comparators


Scaffold-Specific 5-HT2C Receptor Agonism and Selectivity Profile of Pyrido[4,3-b]azepine Derivatives

Pyridazo-azepine derivatives based on the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold demonstrate potent 5-HT2C receptor agonism with favorable CNS penetration and in vitro ADME properties. However, this scaffold intrinsically lacks selectivity against the 5-HT2B receptor subtype, a limitation that necessitated further heterocyclic fusion to achieve the desired selectivity profile [1]. In contrast, the pyrido[3,4-b]azepine scaffold (CAS 233264-51-2) serves as the core for the RIP1 kinase inhibitor GNE684, which exhibits a fundamentally different target profile with species-dependent potency (human IC50 = 21 nM; mouse IC50 = 189 nM; rat IC50 = 691 nM) [2]. This demonstrates that even closely related pyridoazepine isomers cannot be interchanged without compromising target engagement and selectivity.

5-HT2C receptor agonism Urinary incontinence CNS penetration

Physicochemical Property Differentiation: LogP and Polar Surface Area Comparison with Isomeric Scaffolds

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold exhibits a calculated LogP value of 1.87 and a polar surface area (PSA) of approximately 24.92 Ų [1]. In contrast, the isomeric 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine scaffold (CAS 233264-51-2) has a higher reported LogP of 1.96780 . While the difference appears modest, such variations in lipophilicity can significantly influence membrane permeability, CNS penetration potential, and off-target binding profiles when the scaffold is elaborated into lead compounds. The lower LogP of the [4,3-b] isomer may confer advantages in optimizing aqueous solubility and reducing non-specific protein binding in certain medicinal chemistry campaigns.

Lipophilicity Drug-likeness ADME prediction

Synthetic Accessibility and Salt Form Availability: Procurement-Relevant Differentiation from Octahydro and Dihydrochloride Analogs

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine (CAS 233264-75-0) is commercially available as a free base with typical purity specifications of 95% and recommended storage at 2-8°C . In contrast, the closely related 2,3,4,5-tetrahydro-1H-pyrido[3,4-b]azepine scaffold is frequently supplied as a dihydrochloride salt (CAS 2138198-80-6; C9H14Cl2N2; MW = 221.13) to enhance aqueous solubility and improve handling characteristics [1]. Furthermore, octahydro derivatives such as 2,3,4,5,6,7,8,9-octahydro-1H-pyrido[4,3-b]azepine require distinct synthetic routes involving lithiation of 4-iminopiperidines and intramolecular cyclization, which are not applicable to the tetrahydro scaffold [2]. These differences in commercial availability, salt form options, and synthetic routes directly impact procurement planning and downstream synthetic elaboration.

Synthetic chemistry Salt forms Procurement specifications

Target Class Differentiation: Pyrido[4,3-b]azepine as a Scaffold for CNS-Active 5-HT2C Agonists Versus D2 Receptor Modulators

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold has been validated in the development of CNS-penetrant 5-HT2C receptor agonists with demonstrated in vivo efficacy in a model of stress urinary incontinence [1]. In contrast, tetrahydro-pyridoazepin-8-one derivatives (a distinct chemotype also containing a pyridoazepine core) bind to dopamine D2 receptors and exhibit activity as partial agonists or antagonists, with applications in schizophrenia and other CNS disorders [2]. While both scaffolds contain pyridoazepine frameworks, the specific ring fusion pattern and substitution dictate fundamentally different receptor pharmacology. The [4,3-b] isomer's demonstrated 5-HT2C agonism cannot be replicated by D2-targeting pyridoazepin-8-ones, underscoring the necessity of scaffold-specific procurement for target-directed research.

CNS disorders Dopamine receptors Schizophrenia

Optimal Research and Industrial Application Scenarios for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]azepine (CAS 233264-75-0) Based on Quantitative Evidence


Medicinal Chemistry Campaigns Targeting CNS-Penetrant 5-HT2C Receptor Agonists

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold is optimally suited for structure-activity relationship (SAR) studies aimed at developing 5-HT2C receptor agonists with CNS penetration potential. As demonstrated by Brennan et al. (2009), pyridazo-azepine derivatives based on this scaffold exhibit potent 5-HT2C agonism and favorable in vitro ADME properties, though optimization of selectivity against 5-HT2B requires further heterocyclic fusion [1]. Procurement of this specific scaffold enables researchers to build upon established SAR and leverage the scaffold's validated CNS permeability profile.

Synthetic Elaboration to Triazolopyrimido-azepine Derivatives for Selective 5-HT2C Agonism

The [4,3-b] scaffold serves as a key intermediate for the synthesis of triazolopyrimido-azepine derivatives, which address the intrinsic 5-HT2B selectivity limitations of the parent pyridazo-azepine series. Compound 36 from the Brennan et al. (2009) study exemplifies this approach, demonstrating potent 5-HT2C agonism, metabolic stability in vitro, and efficacy in an in vivo model of stress urinary incontinence [1]. Procurement of the [4,3-b] scaffold is essential for accessing this validated synthetic pathway and achieving the desired selectivity profile.

Comparative Scaffold Studies Evaluating Pyridoazepine Isomer Pharmacology

The distinct pharmacological fingerprints of pyrido[b]azepine isomers make 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine a valuable tool for comparative studies investigating how ring fusion geometry influences target engagement. As documented by Danyliuk and Vovk (2020), pyrido[b]azepines demonstrate activity against diverse targets including RIP1 kinase, ubiquitin-specific proteases, CDKs, GSK-3, TRPM8, and AT2 receptors [2]. Procuring the [4,3-b] isomer enables rigorous control experiments to isolate the contribution of scaffold geometry to observed biological activity.

Building Block for CNS-Targeted Library Synthesis with Favorable Calculated Physicochemical Properties

The calculated LogP of 1.87 and moderate polar surface area of 24.92 Ų [3] position the 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine scaffold within an attractive property space for CNS drug discovery. These physicochemical parameters suggest adequate lipophilicity for blood-brain barrier penetration while maintaining sufficient polarity for aqueous solubility. Procurement of this scaffold as a building block for parallel library synthesis enables efficient exploration of CNS-relevant chemical space with a validated starting point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.